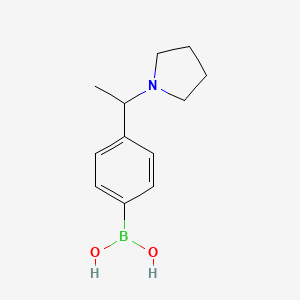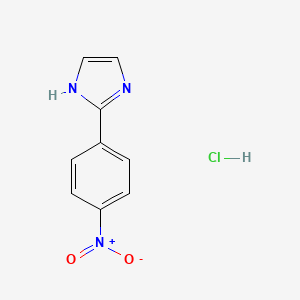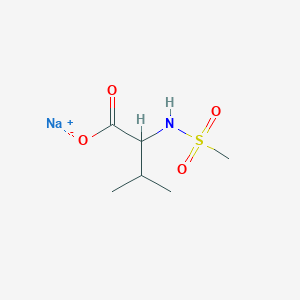
2,3-二氯-4-碘吡啶
概述
描述
2,3-Dichloro-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2Cl2IN and a molecular weight of 273.89 g/mol . This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, which imparts unique chemical properties and reactivity.
科学研究应用
2,3-Dichloro-4-iodopyridine is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and bioactive molecules.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes.
作用机制
Mode of Action
It’s known that the compound can participate in various chemical reactions due to the presence of reactive chlorine and iodine atoms . These atoms can form bonds with other atoms in a target molecule, leading to the formation of new compounds.
Action Environment
The action, efficacy, and stability of 2,3-Dichloro-4-iodopyridine can be influenced by various environmental factors . For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. Additionally, its stability may be influenced by storage conditions, with optimal stability achieved under inert gas (nitrogen or Argon) at 2–8 °C .
安全和危害
2,3-Dichloro-4-iodopyridine is classified as acutely toxic if swallowed and causes serious eye irritation. It is recommended to avoid dust formation and breathing vapors, mist, or gas. In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .
未来方向
The global 2,3-Dichloro-4-Iodopyridine market has rapidly expanded in recent years and is expected to register a significantly larger revenue CAGR over the forecast period. The trends observed in the market dynamics, coupled with expected sustained expansion suggest robust growth rates between 2024 and 2032 .
生化分析
Biochemical Properties
2,3-Dichloro-4-iodopyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of complex organic molecules. The compound’s interactions with enzymes and proteins can lead to the formation of stable complexes, which are essential for studying enzyme kinetics and protein functions. For example, 2,3-Dichloro-4-iodopyridine can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of 2,3-Dichloro-4-iodopyridine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,3-Dichloro-4-iodopyridine has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 2,3-Dichloro-4-iodopyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 2,3-Dichloro-4-iodopyridine can inhibit enzyme activity by forming a stable complex with the enzyme’s active site, thereby blocking substrate access . Additionally, the compound can induce changes in gene expression by interacting with transcriptional regulators, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
The effects of 2,3-Dichloro-4-iodopyridine can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, 2,3-Dichloro-4-iodopyridine has been observed to maintain its stability under specific conditions, allowing for prolonged experimental use . In in vivo studies, the compound may undergo metabolic degradation, leading to a decrease in its efficacy over time . Long-term exposure to 2,3-Dichloro-4-iodopyridine can result in cumulative effects on cellular processes, which are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2,3-Dichloro-4-iodopyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For instance, threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of 2,3-Dichloro-4-iodopyridine can result in toxic or adverse effects, such as cellular damage and organ toxicity . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
2,3-Dichloro-4-iodopyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2,3-Dichloro-4-iodopyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, 2,3-Dichloro-4-iodopyridine may be actively transported into cells via membrane transporters, leading to its accumulation in specific organelles . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 2,3-Dichloro-4-iodopyridine is a critical factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 2,3-Dichloro-4-iodopyridine may localize to the nucleus, where it can interact with transcriptional regulators and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways . These localization patterns are essential for understanding the compound’s mode of action and potential therapeutic applications .
准备方法
2,3-Dichloro-4-iodopyridine can be synthesized through a multi-step process involving the halogenation of pyridine derivatives. One common method involves the reaction of 2,3-dichloropyridine with n-butyllithium in anhydrous tetrahydrofuran at -78°C, followed by the addition of iodine . The reaction mixture is then quenched with saturated ammonium chloride solution, extracted with ethyl acetate, and purified to obtain the desired product .
化学反应分析
2,3-Dichloro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
相似化合物的比较
2,3-Dichloro-4-iodopyridine can be compared with other halogenated pyridine derivatives, such as:
2,6-Dichloro-4-iodopyridine: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
2,5-Dichloro-3-iodopyridine: Another isomer with distinct chemical properties and uses.
2,4-Dichloro-5-iodopyrimidine: A related compound with a pyrimidine ring, offering different reactivity patterns.
属性
IUPAC Name |
2,3-dichloro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPBPDPXVUBWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661263 | |
| Record name | 2,3-Dichloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889865-45-6 | |
| Record name | 2,3-Dichloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DICHLORO-4-IODOPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B1390681.png)








